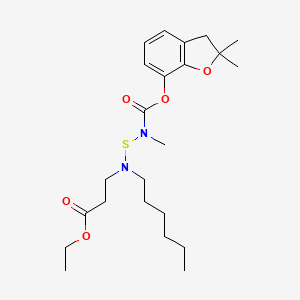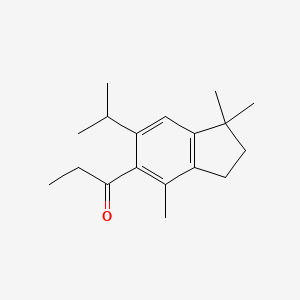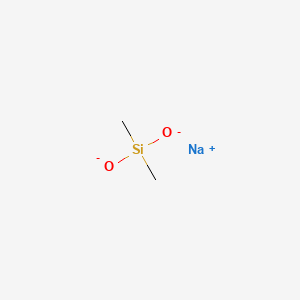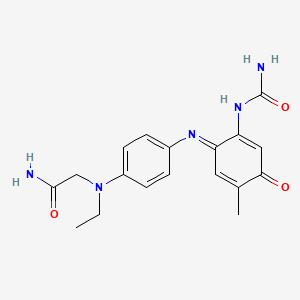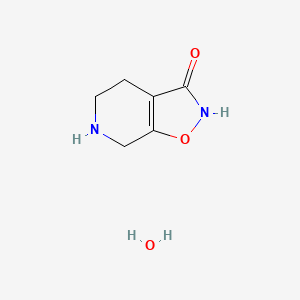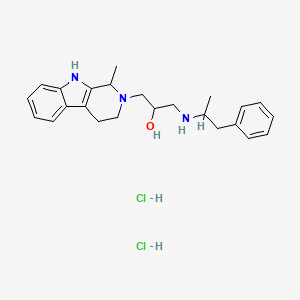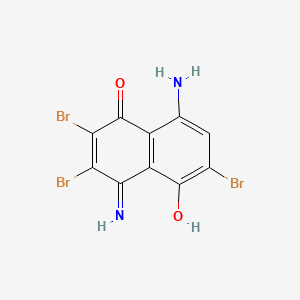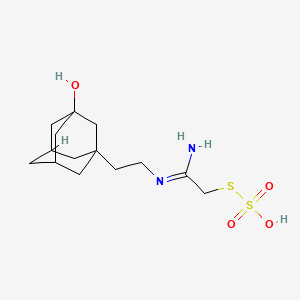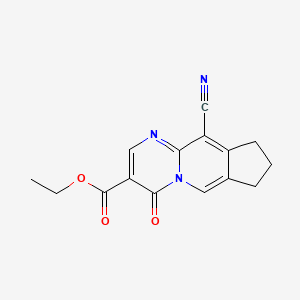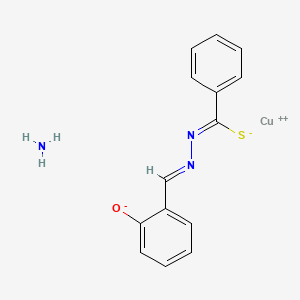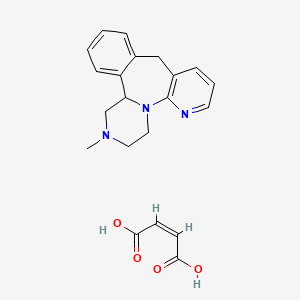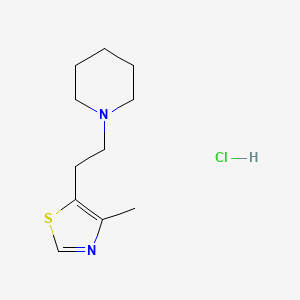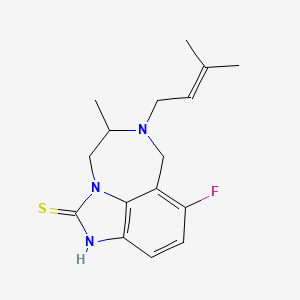
1,1,3-Propanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Propanetriol, commonly known as glycerol, is a colorless, odorless, viscous liquid with a sweet taste. It is derived from both natural and petrochemical feedstocks. Glycerol is highly soluble in water and alcohols, slightly soluble in many common solvents such as ether and dioxane, but insoluble in hydrocarbons . It is a versatile compound with numerous applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions: Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct . Another method is the fermentation of sugars by certain bacteria, which can produce glycerol under specific conditions .
Industrial Production Methods: In industrial settings, glycerol is often produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol or ethanol yields glycerol and fatty acid esters . The crude glycerol obtained is then purified through processes such as ion exchange, vacuum distillation, and activated carbon adsorption .
化学反応の分析
Types of Reactions: Glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Glycerol can be reduced to produce compounds like 1,3-propanediol using hydrogenation processes.
Substitution: Glycerol can undergo substitution reactions with acids to form esters, such as glycerol triacetate.
Major Products: The major products formed from these reactions include glyceric acid, tartronic acid, 1,3-propanediol, and glycerol triacetate .
科学的研究の応用
Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and intermediate in various chemical reactions.
Medicine: It is used in pharmaceutical formulations as a humectant, solvent, and sweetening agent.
Industry: Glycerol is used in the production of cosmetics, toiletries, personal care products, and foodstuffs.
作用機序
Glycerol is often compared with other polyhydric alcohols such as ethylene glycol and propylene glycol:
Ethylene Glycol: Unlike glycerol, ethylene glycol is toxic and primarily used in antifreeze formulations.
Propylene Glycol: Propylene glycol is similar to glycerol in its physical properties but is less toxic and used as a solvent and moisturizing agent in foods and pharmaceuticals.
Uniqueness: Glycerol’s non-toxic nature, versatility, and wide range of applications make it unique among polyhydric alcohols .
類似化合物との比較
- Ethylene glycol
- Propylene glycol
特性
CAS番号 |
88497-15-8 |
|---|---|
分子式 |
C3H8O3 |
分子量 |
92.09 g/mol |
IUPAC名 |
propane-1,1,3-triol |
InChI |
InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
InChIキー |
CSIGAEASXSGNKS-UHFFFAOYSA-N |
正規SMILES |
C(CO)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


